Methanone, (4-chlorophenyl)(2-phenyloxiranyl)-
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Overview
Description
This compound is characterized by the presence of a chlorophenyl group and a phenyloxiranyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- typically involves the reaction of 4-chlorobenzoyl chloride with phenylacetylene in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 4-chlorobenzoyl chloride and phenylacetylene
Catalysts: Triethylamine or other suitable bases
Solvents: Industrial-grade dichloromethane or toluene
Reaction Vessels: Large-scale reactors with temperature control
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid and phenylglyoxylic acid.
Reduction: Formation of (4-chlorophenyl)(2-phenyloxiranyl)methanol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- can be compared with other similar compounds, such as:
Benzophenone: Lacks the oxirane ring and has different reactivity and applications.
(4-Chlorophenyl)(2-pyridinyl)methanone: Contains a pyridinyl group instead of a phenyloxiranyl group, leading to different chemical properties.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone:
The uniqueness of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
Methanone, (4-chlorophenyl)(2-phenyloxiranyl)-, also known by its CAS number 5162-03-8, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H11ClO2
- Molecular Weight : 258.7 g/mol
- Structure : The compound features a methanone group linked to a 4-chlorophenyl moiety and a 2-phenyloxirane (epoxide) structure, which contributes to its reactivity and biological properties.
Synthesis
The synthesis of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- typically involves the reaction of appropriate phenolic precursors under controlled conditions. The general procedure may include:
- Reagents : Methyltriphenylphosphonium bromide, THF (tetrahydrofuran), and potassium tert-butoxide.
- Conditions : Reaction at elevated temperatures (e.g., 50°C) under inert atmospheres to prevent oxidation.
- Yield : High yields (e.g., 90.9%) can be achieved through optimized reaction conditions.
Antimicrobial Activity
Methanone derivatives have been evaluated for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group enhances the interaction with bacterial cell membranes.
Enzyme Inhibition
Research has shown that Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- can act as an inhibitor for several enzymes:
- Acetylcholinesterase (AChE) : Inhibitory activity was noted in synthesized derivatives, suggesting potential applications in treating neurodegenerative diseases .
- Urease : Strong inhibitory effects were observed, indicating potential use in managing conditions related to urease-producing bacteria .
Antioxidant Activity
The antioxidant properties of similar phenolic compounds have been documented. These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to their protective effects against oxidative stress .
Case Studies
-
Study on Antimicrobial Efficacy :
- A series of experiments tested various derivatives of Methanone against common bacterial strains. Results indicated that modifications to the phenolic structure significantly impacted antibacterial potency.
- Compounds were screened for their ability to inhibit growth at different concentrations, showcasing effective inhibition at low micromolar ranges.
-
Enzyme Inhibition Profile :
- A detailed analysis of enzyme inhibition revealed that certain derivatives could inhibit AChE with IC50 values comparable to known inhibitors. The structure-activity relationship highlighted the importance of substituents on the aromatic rings in enhancing inhibitory efficacy.
Data Table: Biological Activities of Related Compounds
Properties
CAS No. |
111299-29-7 |
---|---|
Molecular Formula |
C15H11ClO2 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
(4-chlorophenyl)-(2-phenyloxiran-2-yl)methanone |
InChI |
InChI=1S/C15H11ClO2/c16-13-8-6-11(7-9-13)14(17)15(10-18-15)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
BMXDHHJCRSTMIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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